Rhodamine B base
Overview
Description
Synthesis Analysis
The synthesis of Rhodamine B base involves several steps. While I don’t have specific details on the synthesis process, it typically includes the condensation of an aromatic amine (such as o-phenylenediamine) with a ketone (such as phthalic anhydride) under acidic conditions. The resulting compound undergoes further modifications to yield Rhodamine B base .
Molecular Structure Analysis
Rhodamine B base belongs to the xanthene dye family. Its molecular structure consists of a central xanthene core with two aromatic rings attached. The core structure includes a nitrogen atom, which contributes to its fluorescence properties. The dye’s chromophore system allows it to absorb and emit light in the visible spectrum, giving it its characteristic red color .
Scientific Research Applications
1. Photoactive Redox System in Electrochemistry
Rhodamine B base is utilized as a photoactive redox system in electrochemical experiments. It's involved in dark reduction and re-oxidation processes, demonstrating unique electron and proton transfer mechanisms. Additionally, under light exposure, rhodamine B can trigger photo-comproportionation mechanisms, offering insights into dark and photomechanisms in electrochemistry (Collins et al., 2010).
2. Fluorescent and Colorimetric Probe for Metal Ions
Rhodamine B derivatives serve as selective and sensitive probes for detecting mercury(II) ions in solutions. They exhibit enhanced fluorescence emission and visible color changes, useful in optical ion sensing devices (Ni et al., 2013).
3. Gas Phase Sensors
Rhodamine B in Nafion films is used for detecting inorganic and organic amine bases. It acts as a visual and fluorescent sensor, providing unique IR spectral signatures, which are helpful in identifying various bases (Hwang et al., 2010).
4. Cytotoxicity Screening
In cytotoxicity screening, sulforhodamine B assays are employed for cell density determination. This method is optimized for the toxicity screening of compounds and allows for efficient and cost-effective testing (Vichai & Kirtikara, 2006).
5. Studying Photophysics
The fluorescence lifetime measurements of rhodamine B have confirmed the existence of distinct species dependent on acidity, providing valuable information on the photophysics of acid and base forms of the dye (Sadkowski & Fleming, 1978).
6. Indicator for Advanced Oxidation Processes
Rhodamine B is used as an efficiency indicator for environmental processes like UV photolysis and advanced oxidation processes. Its degradation characteristics provide insights into the effectiveness of these environmental remediation techniques (Shabat-Hadas et al., 2017).
7. Enhancing Topical Drug Delivery
Rhodamine B base is used in multilamellar liposomal preparations to enhance the permeability and retention of drugs in the skin, showcasing its potential in improving topical drug delivery systems (Katahira et al., 1999).
8. Acidic pH Probe in Living Cells
Rhodamine B derivatives are used as fluorescent acidic pH probes in living cells. These probes can detect acidic pH variations with a turn-on signal, aiding in biological and medical research (Hu et al., 2013).
9. Fluorescence Quenching Studies
Research on fluorescence quenching of Rhodamine B base by amines provides insights into dynamic quenching processes and interaction mechanisms, useful in spectroscopic analysis (Bakkialakshmi et al., 2013).
10. Dual-Modality Imaging
Rhodamine B derivatives are used in creating photoactivatable fluorescent tags for dual-modality imaging, combining positron emission tomography and optical imaging. This application is significant in biochemical research and clinical pathology (Guillou et al., 2022).
properties
IUPAC Name |
3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNJMLVCIZGWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041744 | |
Record name | C.I. Solvent Red 49 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine B base | |
CAS RN |
509-34-2 | |
Record name | Solvent Red 49 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=509-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Solvent Red 49 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solvent Red 49 | |
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Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | C.I. Solvent Red 49 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',6'-bis(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.361 | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMK3588HID | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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